molecular formula C17H25N3O4 B1439813 tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate CAS No. 950772-97-1

tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate

Cat. No. B1439813
CAS RN: 950772-97-1
M. Wt: 335.4 g/mol
InChI Key: BRFYDXYPTLYVPU-UHFFFAOYSA-N
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Description

Tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate, also known as TB4-MNPAP, is an organic compound with a molecular formula of C17H22N2O5. It is a derivative of piperidine and is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. TB4-MNPAP has a number of applications in the scientific and medical fields, including its use as a research tool in biochemistry and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Tert-Butyl 4-[(5-Methyl-2-Nitrophenyl)Amino]-Piperidine-1-Carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, Liu Ya-hu (2010) synthesized tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate through a simple, low-cost amination process, which is significant for the production of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

  • Structural Analysis and Characterization : Zhi-Ping Yang et al. (2021) conducted a detailed study on tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, employing techniques like FT-IR, NMR spectroscopy, and X-ray diffraction for structural confirmation. This research enhances the understanding of the molecular structure and stability of related compounds (Yang et al., 2021).

  • Chemical Reactions and Stability : Binliang Zhang et al. (2018) developed a synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate in small molecule anticancer drugs. Their work contributes to the ongoing development of effective cancer therapeutics (Zhang et al., 2018).

Applications in Drug Development

  • Anticancer Research : The synthesis of intermediates like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate contributes significantly to the development of small molecule anticancer drugs. Zhang et al. (2018) emphasize the importance of such compounds in the creation of new anticancer therapies (Zhang et al., 2018).

  • Biologically Active Compounds : Research by Liu Ya-hu (2010) and others highlights the role of this compound derivatives in the synthesis of biologically active compounds, particularly in the field of medicinal chemistry (Liu Ya-hu, 2010).

Technological Implications

  • Synthetic Methodology Optimization : The research by Binliang Zhang et al. (2018) not only focuses on synthesis but also on optimizing the synthetic methodology, which is crucial for efficient and scalable production of pharmaceutical intermediates (Zhang et al., 2018).

  • Structural and Conformational Analysis : The work of Zhi-Ping Yang et al. (2021) on tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate provides in-depth insight into the molecular electrostatic potential and frontier molecular orbitals, crucial for understanding the reactivity and interactions of these compounds (Yang et al., 2021).

properties

IUPAC Name

tert-butyl 4-(5-methyl-2-nitroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12-5-6-15(20(22)23)14(11-12)18-13-7-9-19(10-8-13)16(21)24-17(2,3)4/h5-6,11,13,18H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFYDXYPTLYVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])NC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679744
Record name tert-Butyl 4-(5-methyl-2-nitroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

950772-97-1
Record name tert-Butyl 4-(5-methyl-2-nitroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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